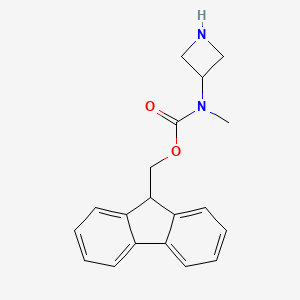
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenyl group, an azetidine ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This step involves the synthesis of the fluorenyl group, which can be achieved through various organic reactions such as Friedel-Crafts alkylation.
Introduction of the Azetidine Ring: The azetidine ring is introduced through cyclization reactions, often involving azetidine precursors and suitable catalysts.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the fluorenyl-azetidine intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.
科学的研究の応用
Chemistry: In chemistry, 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for specialized applications requiring high-performance materials.
作用機序
The mechanism of action of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the azetidine ring and carbamate group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate: This compound is similar but lacks the N-methyl group, which may affect its chemical and biological properties.
9H-Fluoren-9-ylmethyl N-(pyrrolidin-3-yl)-N-methyl-carbamate: This compound has a pyrrolidine ring instead of an azetidine ring, leading to differences in reactivity and binding affinity.
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-ethyl-carbamate: This compound has an ethyl group instead of a methyl group, which may influence its solubility and pharmacokinetics.
Uniqueness: The uniqueness of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various fields of research and industry.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H20N2O2/c1-21(13-10-20-11-13)19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,20H,10-12H2,1H3 |
InChIキー |
KCJJXLSZUGEWMB-UHFFFAOYSA-N |
正規SMILES |
CN(C1CNC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



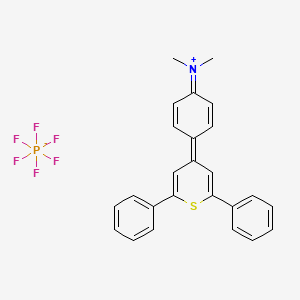
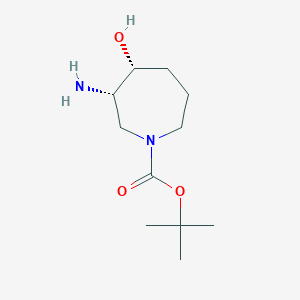

![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)


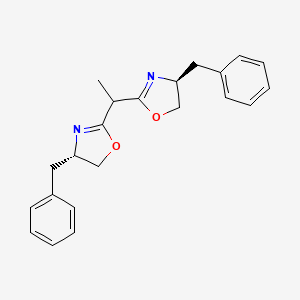
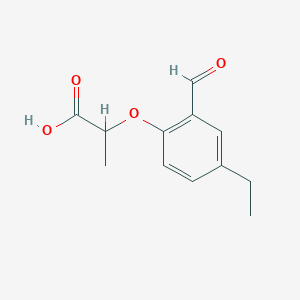
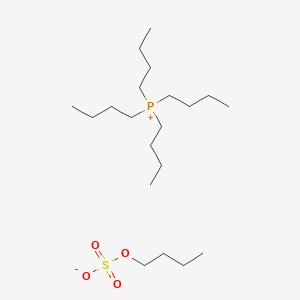
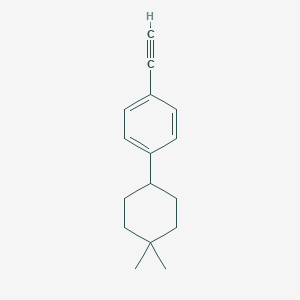

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
